N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide
Description
Properties
IUPAC Name |
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-18-13-7-8-14(18)10-12(9-13)17-16(19)11-20-15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOVOIGRSWHWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of flow microreactor systems, which provide a more efficient and sustainable method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as Oxone.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Oxone in aqueous conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
Anticancer Activity
N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide has shown promising anticancer properties in various studies. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against multiple cancer cell lines.
Case Study:
A study evaluating the compound's efficacy against human tumor cell lines demonstrated an average growth inhibition rate of approximately 70% at concentrations above 10 μM. The compound was subjected to the National Cancer Institute's (NCI) Developmental Therapeutics Program, showcasing its potential as a lead compound for further development .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against common pathogens, including Escherichia coli and Staphylococcus aureus.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 128 µg/mL |
| Staphylococcus aureus | 256 µg/mL |
This data indicates a moderate level of antimicrobial activity, suggesting potential applications in treating infections caused by these pathogens .
Enzyme Inhibition Studies
Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for neurotransmission and is often targeted in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share the 8-methyl-8-azabicyclo[3.2.1]oct-3-yl core but differ in substituents and biological activities:
Pharmacological and Functional Differences
Substituent Effects on Activity
- Phenylthio vs. Ester Groups : The phenylthioacetamide group in the target compound contrasts with the ester linkages in atropine and scopolamine. Atropine’s ester group is critical for binding muscarinic receptors, while the sulfur atom in the phenylthio group may alter electronic properties (e.g., increased lipophilicity) or receptor selectivity .
- Sulfonyl vs. Methyl Groups: The methylsulfonyl substituent in the fluorophenoxy analogue () could enhance metabolic stability compared to the methyl group in the target compound .
Metabolic and Physicochemical Properties
- Solubility: The dihydrochloride salt of the aminoethyl derivative () highlights strategies to improve aqueous solubility for medicinal applications .
Biological Activity
N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of bicyclic amides, characterized by the presence of an azabicyclo structure. Its molecular formula is , with a molecular weight of approximately 249.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H17NOS |
| Molecular Weight | 249.36 g/mol |
| CAS Number | 17814-96-9 |
| LogP | 2.8744 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The bicyclic structure allows for specific binding to target proteins, modulating their activity and influencing downstream biological effects.
Anticancer Properties
Research indicates that compounds derived from the bicyclic structure exhibit cytotoxic properties , particularly against tumor cells. A study highlighted that certain derivatives showed selective toxicity towards malignant cells compared to normal cells, suggesting potential applications in cancer therapy .
Case Study:
In a study examining the cytotoxic effects of related compounds, it was found that derivatives with modifications at specific positions on the bicyclic scaffold demonstrated varying levels of activity against different cancer cell lines. For instance, compounds with a dimethylene bridge showed reduced cytotoxic potency, while others exhibited significant activity against neoplasms .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways.
Comparative Analysis
To better understand the compound's unique properties, a comparison with structurally similar compounds was conducted.
Research Findings
Several studies have documented the biological activities associated with this compound:
- Cytotoxicity Studies : Investigations into the cytotoxic effects revealed varying IC50 values across different cell lines, indicating selective efficacy against malignant cells .
- Mechanistic Insights : Molecular modeling studies suggested that structural modifications could enhance binding affinity to specific targets, thereby increasing therapeutic potential .
- Neuroprotective Studies : Preliminary data suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, warranting further exploration in neurodegenerative models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
